molecular formula C19H29N3O2 B2447428 3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide CAS No. 2034528-30-6

3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide

Cat. No.: B2447428
CAS No.: 2034528-30-6
M. Wt: 331.46
InChI Key: AQVJOYRIVHYCHZ-UHFFFAOYSA-N
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Description

3-(4-Methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide ( 2034528-30-6) is a synthetic organic compound with a molecular formula of C19H29N3O2 and a molecular weight of 331.45 g/mol. This molecule features a unique structure combining an azetidine ring, a 4-methoxypiperidine moiety, and a 3-phenylpropyl carboxamide chain, contributing to its potential as a valuable scaffold in medicinal chemistry research. Its topological polar surface area is approximately 44.8 Ų, and it has an XLogP3 value of 2.1, indicating favorable physicochemical properties for investigation. This compound is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 1mg to 75mg to support various research scales. As a heterocyclic building block, it is of significant interest for the design and synthesis of novel bioactive molecules. Researchers exploring treatments for degenerative, inflammatory, or neoplastic diseases may find this compound particularly relevant, as structurally related azetidine and piperidine derivatives have been investigated for these applications. The presence of the azetidine ring, a constrained four-membered heterocycle, is a key feature of interest as it can serve as a proline mimic to modulate the conformation and stability of peptide-based therapeutics. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-24-18-9-12-21(13-10-18)17-14-22(15-17)19(23)20-11-5-8-16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVJOYRIVHYCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the recommended synthetic routes for 3-(4-methoxypiperidin-1-yl)-N-(3-phenylpropyl)azetidine-1-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including amide bond formation and piperidine-azetidine coupling. Key steps include:

  • Coupling Agents : Use of carbodiimides (e.g., HBTU, EDC) to facilitate amide bond formation between the azetidine and phenylpropylamine moieties .
  • Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility during coupling reactions .
  • Purification : Silica gel column chromatography is critical for isolating intermediates and final products. Gradient elution (e.g., 5–20% methanol in DCM) enhances purity .
  • Yield Improvement : Prolonged reaction times (12–24 hours) and controlled temperature (0–25°C) minimize side products .

Q. How should researchers approach the structural characterization of this compound to confirm its identity and purity?

Methodological Answer: A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns (e.g., methoxypiperidinyl vs. azetidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λmax ~255 nm) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and detects isotopic patterns .
  • Melting Point Analysis : Consistency in melting points across batches ensures crystallinity and stability .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data observed across different assays for this compound?

Methodological Answer: Contradictions often arise from assay-specific variables. Mitigation strategies include:

  • Standardized Assay Conditions : Uniform cell lines (e.g., HEK293 for receptor binding), pH (7.4), and incubation times (24–48 hours) reduce variability .
  • Control Compounds : Use reference inhibitors/agonists (e.g., known kinase inhibitors) to calibrate assay sensitivity .
  • Structure-Activity Relationship (SAR) Analysis : Systematic substitution of the methoxypiperidine or phenylpropyl groups clarifies bioactivity trends (Table 1) .

Q. Table 1: Comparative SAR of Analogous Compounds

Substituent ModificationBiological Activity (IC50, nM)Key Observation
Methoxy → Hydroxy120 → 450Reduced potency due to decreased lipophilicity
Phenylpropyl → Cyclohexyl85 → 210Improved selectivity for GPCR targets

Q. How can computational modeling and reaction path search methods enhance the design of derivatives for improved pharmacological properties?

Methodological Answer:

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electron distribution at the methoxypiperidinyl group, guiding modifications for better receptor binding .
  • Reaction Path Optimization : Tools like ICReDD’s algorithms screen solvent/reagent combinations to accelerate derivative synthesis (e.g., identifying THF over DMF for azetidine coupling) .
  • Pharmacokinetic Modeling : ADMET predictors (e.g., SwissADME) forecast bioavailability, highlighting metabolic liabilities in the phenylpropyl chain .

Q. What methodologies are critical for establishing structure-activity relationships (SAR) of this compound's analogs in cancer research?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the azetidine carboxamide (e.g., halogens, alkyl groups) and evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PI3K kinase), prioritizing analogs with stronger hydrogen bonding to catalytic lysine residues .
  • Dose-Response Profiling : Generate IC50 curves for apoptosis induction (e.g., caspase-3 activation) to rank derivative efficacy .

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